1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-2-carbonyl)piperazine 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-2-carbonyl)piperazine
Brand Name: Vulcanchem
CAS No.: 1060207-67-1
VCID: VC11923085
InChI: InChI=1S/C20H19N7O/c1-25-18-17(23-24-25)19(22-13-21-18)26-8-10-27(11-9-26)20(28)16-7-6-14-4-2-3-5-15(14)12-16/h2-7,12-13H,8-11H2,1H3
SMILES: CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5C=C4)N=N1
Molecular Formula: C20H19N7O
Molecular Weight: 373.4 g/mol

1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-2-carbonyl)piperazine

CAS No.: 1060207-67-1

Cat. No.: VC11923085

Molecular Formula: C20H19N7O

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-2-carbonyl)piperazine - 1060207-67-1

Specification

CAS No. 1060207-67-1
Molecular Formula C20H19N7O
Molecular Weight 373.4 g/mol
IUPAC Name [4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-naphthalen-2-ylmethanone
Standard InChI InChI=1S/C20H19N7O/c1-25-18-17(23-24-25)19(22-13-21-18)26-8-10-27(11-9-26)20(28)16-7-6-14-4-2-3-5-15(14)12-16/h2-7,12-13H,8-11H2,1H3
Standard InChI Key VXGZSRWKYJEKHP-UHFFFAOYSA-N
SMILES CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5C=C4)N=N1
Canonical SMILES CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5C=C4)N=N1

Introduction

The compound 1-{3-methyl-3H- triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-2-carbonyl)piperazine is a complex organic molecule that combines a triazolopyrimidine core with a piperazine ring and a naphthalene carbonyl group. This structure suggests potential applications in medicinal chemistry, particularly in areas such as antiviral, anticancer, or neurological treatments, given the diverse biological activities associated with similar compounds.

Synthesis and Characterization

The synthesis of such compounds typically involves multiple steps, including the formation of the triazolopyrimidine core, the introduction of the piperazine ring, and the attachment of the naphthalene carbonyl group. Characterization would involve techniques like NMR spectroscopy, mass spectrometry, and possibly X-ray crystallography to confirm the structure.

Synthesis Steps:

  • Formation of Triazolopyrimidine Core: This can be achieved through condensation reactions involving appropriate precursors.

  • Introduction of Piperazine Ring: Typically involves nucleophilic substitution reactions.

  • Attachment of Naphthalene Carbonyl Group: May involve acylation reactions.

Biological Activity

Compounds with similar structures have shown potential in various biological assays. For instance, triazolopyrimidines have been explored for their antiviral and anticancer properties, while piperazine derivatives are known for their neurological and antiviral activities. The naphthalene carbonyl group could enhance membrane permeability and interaction with biological targets.

Potential Applications:

  • Antiviral Activity: Given the presence of a triazolopyrimidine core, which is known to interact with viral enzymes.

  • Anticancer Activity: The combination of a triazolopyrimidine and a naphthalene carbonyl group may target specific cancer-related enzymes or pathways.

  • Neurological Applications: Piperazine derivatives have been used in drugs targeting neurological disorders.

Research Findings and Data

While specific research findings on 1-{3-methyl-3H- triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-2-carbonyl)piperazine are not available in the provided sources, related compounds have shown promising results in biological assays. For example, piperazine-linked derivatives have demonstrated good membrane permeability and potential for targeting specific cellular pathways .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator